Oltipraz

Descripción general

Descripción

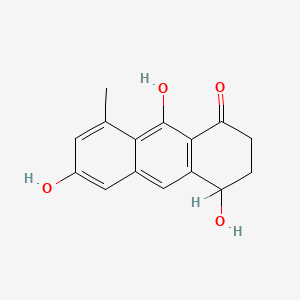

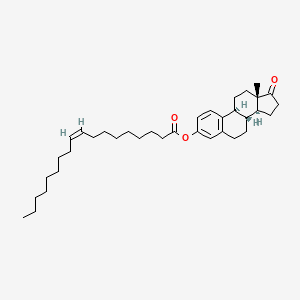

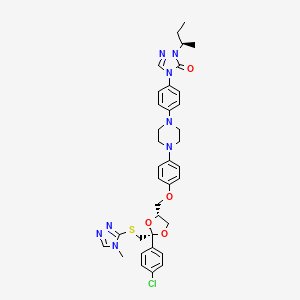

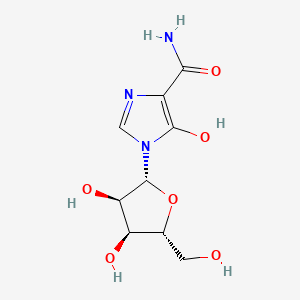

Oltipraz: compuesto organosulfurado de la clase de las ditioletionas . Ha llamado la atención por su potencial como agente quimiopreventivo del cáncer . Se ha estudiado la capacidad de this compound para inhibir la formación de cánceres en diversos tejidos, como la vejiga, la sangre, el colon, el riñón, el hígado, el pulmón, el páncreas, el estómago, la tráquea, la piel y el tejido mamario .

Aplicaciones Científicas De Investigación

Quimioprevención del cáncer:: La aplicación más notable de Oltipraz radica en su potencial para prevenir el cáncer. Los estudios han demostrado su eficacia en modelos de roedores, inhibiendo la formación de tumores en diversos tejidos. Sus propiedades anticancerígenas lo convierten en un candidato prometedor para futuras investigaciones e investigaciones clínicas .

Mecanismo De Acción

Activación de Nrf2:: Oltipraz actúa como un potente activador del factor nuclear eritroide 2 relacionado con el factor 2 (Nrf2) . Al inducir enzimas de desintoxicación, mejora la defensa celular contra el estrés oxidativo y los compuestos tóxicos. Además, this compound estabiliza Nrf2, lo que lleva a una mayor expresión de genes antioxidantes y protección contra el daño hepático inducido por fármacos .

Análisis Bioquímico

Biochemical Properties

Oltipraz plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a key regulator of the antioxidant response. This compound activates Nrf2, leading to the induction of detoxification enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . These interactions enhance the body’s ability to detoxify carcinogens and protect against oxidative stress.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In glioblastoma cells, this compound induces the generation of reactive oxygen species, mitochondrial depolarization, caspase 3/7-mediated apoptosis, nuclear condensation, and DNA fragmentation . It also decreases the levels of glutathione, vimentin, and β-catenin, which are associated with epithelial-mesenchymal transition. Additionally, this compound has been shown to inhibit angiogenesis, a process critical for tumor growth, by reducing microvessel formation in both human and rodent bioassays .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound inhibits the activity of hypoxia-inducible factor-1α (HIF-1α) by increasing its ubiquitination and degradation . This inhibition is mediated through the p70 ribosomal S6 kinase-1 pathway and the scavenging of hydrogen peroxide. This compound also activates the Nrf2 pathway, leading to the induction of detoxification enzymes and protection against oxidative stress . Furthermore, this compound has been shown to inhibit fatty acid synthesis through the AMPK-S6K1 pathway and the LXRg-SREBP-1c pathway in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Pharmacokinetic studies have shown that this compound has a short half-life of approximately 4 to 5 hours . Daily administration of this compound can sustain a steady state with insignificant variations. Long-term studies have demonstrated that this compound can promote liver regeneration after partial hepatectomy by enhancing the nuclear translocation of CCAAT/enhancer-binding protein β (C/EBPβ) and the expression of cyclin E .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving liver fibrosis or cirrhosis, this compound treatment showed a trend of decreasing hepatic collagen area and plasma transforming growth factor-β1 levels . High doses of this compound have been associated with adverse effects such as neurotoxicity and gastrointestinal toxicity . In a dose-dependent manner, this compound has been shown to inhibit tumor growth and angiogenesis in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the activation of the Nrf2 pathway. This activation leads to the induction of detoxification enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . This compound also inhibits fatty acid synthesis through the AMPK-S6K1 pathway and the LXRg-SREBP-1c pathway in the liver . Additionally, this compound has been shown to protect against acetaminophen-induced liver injury by inducing NAD(P)H:quinone oxidoreductase expression and enhancing glutathione recovery .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Pharmacokinetic studies have shown that this compound undergoes metabolism by molecular rearrangement to yield a pyrrolopyrazine derivative, which is further metabolized into multiple conjugates . The absorption of this compound is rapid, with a mean time to peak plasma concentration of approximately 2.2 hours . The distribution of this compound is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound involves its nuclear translocation and interaction with specific biomolecules. This compound treatment has been shown to increase the nuclear accumulation of CCAAT/enhancer-binding protein β (C/EBPβ) and enhance its DNA-binding activity . This nuclear translocation is mediated through the phosphatidylinositol 3-kinase pathway and is essential for the promotion of liver regeneration after partial hepatectomy . Additionally, this compound has been shown to inhibit the activity of hypoxia-inducible factor-1α by promoting its ubiquitination and degradation .

Métodos De Preparación

Rutas de síntesis:: Oltipraz se puede sintetizar a través de diversas rutas. Un método común implica la condensación de 2,3-dimercapto-1-propanol con 1,2-dicloroetano . La reacción procede mediante un intercambio tiol-disulfuro, lo que lleva a la formación de this compound .

Producción industrial:: Si bien this compound se estudia principalmente en entornos de investigación, sus métodos de producción a escala industrial no están ampliamente documentados. Se necesita más investigación para explorar procesos de síntesis y fabricación a gran escala.

Análisis De Reacciones Químicas

Reactividad:: Oltipraz experimenta varios tipos de reacciones, entre ellas:

Oxidación: Se puede oxidar para formar disulfuros.

Reducción: La reducción del enlace disulfuro produce el compuesto activo.

Sustitución: this compound puede participar en reacciones de sustitución con diversos electrófilos.

Reducción: Borohidruro de sodio (NaBH₄) u otros agentes reductores.

Oxidación: Peróxido de hidrógeno (H₂O₂) u otros agentes oxidantes.

Sustitución: Haluros de alquilo u otros electrófilos.

Productos principales:: El principal producto de la reducción de this compound es la forma activa, que juega un papel crucial en sus efectos biológicos.

Comparación Con Compuestos Similares

La singularidad de Oltipraz radica en su doble función como agente quimiopreventivo del cáncer y activador de Nrf2. Si bien existen otras ditioletionas, this compound destaca por su combinación específica de propiedades.

Propiedades

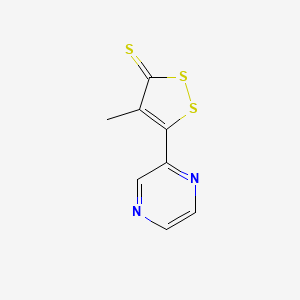

IUPAC Name |

4-methyl-5-pyrazin-2-yldithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNAQFVBEHDJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SSC1=S)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021079 | |

| Record name | Oltipraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-21-1 | |

| Record name | Oltipraz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oltipraz [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064224211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oltipraz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oltipraz | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oltipraz | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oltipraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oltipraz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLTIPRAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N510JUL1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oltipraz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.